Indorenate

准备方法

吲哚那特的合成涉及多个步骤。 一种常见的合成方法包括费歇尔吲哚合成,随后是中间酮烯醇的赫克烷基化 。 酮羰基向环氧化物的转化以及环氧化物向烯丙醇的转化也是合成路线的一部分 。 工业生产方法可能有所不同,但它们通常遵循类似的合成途径,以确保化合物的纯度和产量。

化学反应分析

科学研究应用

Pharmacological Properties

Indorenate has been extensively studied for its various pharmacological effects, which include:

- Antihypertensive Effects : Research indicates that this compound can lower blood pressure by acting on specific serotonin receptors, particularly the 5-HT1A receptor. It has been shown to inhibit sympathetic outflow, contributing to its antihypertensive properties .

- Anxiolytic and Antidepressant Effects : this compound exhibits significant anxiolytic effects, making it a candidate for treating anxiety disorders. Studies demonstrate that it can influence behaviors associated with anxiety and depression through serotonergic pathways .

- Anticonvulsant Properties : The compound has also been noted for its anticonvulsant effects, suggesting potential applications in epilepsy treatment .

Behavioral Studies

This compound's impact on behavior has been a focal point of several studies:

- Motor Coordination : At higher doses, this compound can impair motor coordination, indicating a need for caution in its application .

- Sexual Behavior Modulation : this compound has been observed to facilitate masculine sexual behavior in animal models by reducing the number of intromissions before ejaculation, although higher doses may inhibit sexual activity altogether .

- Serotonin Syndrome Characteristics : Behavioral characteristics consistent with serotonin syndrome have been noted following this compound administration, which underscores the importance of understanding its serotonergic activity .

Research Methodologies

The studies investigating this compound's effects typically employ various methodologies, including:

- In Vitro Autoradiography : This technique has been used to analyze the binding of this compound to different receptor sites in rat brain sections, confirming its role as a 5-HT1A ligand and exploring its interactions with other receptors like benzodiazepine and alpha-adrenergic receptors .

- Behavioral Testing : Animal models are frequently used to assess the behavioral outcomes of this compound administration, including tests for anxiety, motor coordination, and sexual behavior .

Table 1: Summary of Key Findings on this compound

作用机制

吲哚那特主要通过其对 5-羟色胺受体的作用发挥作用。 它作为 5-HT1A、5-HT1B 和 5-HT2C 受体的激动剂 。 这些受体的刺激会导致各种生理效应,包括抗焦虑和降压作用 。 该化合物的作用机制涉及中枢 5-羟色胺途径的调节,进而影响神经递质释放和受体活性 .

相似化合物的比较

吲哚那特类似于其他 5-羟色胺受体激动剂,例如:

5-甲氧基色胺: 另一种具有类似受体亲和力的色胺衍生物。

醋丙啶: 一种具有相当抗焦虑和降压作用的化合物. 吲哚那特的独特之处在于其受体亲和力的独特组合及其特定的药理学特征,使其成为研究和潜在治疗应用的宝贵化合物.

生物活性

Indorenate, chemically known as 5-methoxytryptamine-beta-methylcarboxylate, is a compound recognized for its biological activities, particularly as a selective agonist of the 5-HT1A serotonin receptor. This article explores the pharmacological profile, behavioral effects, and therapeutic potential of this compound, supported by case studies and research findings.

This compound is primarily characterized as a 5-HT1A receptor agonist . This receptor is implicated in various neurological functions, including mood regulation and anxiety response. The activation of 5-HT1A receptors is known to produce anxiolytic effects, which have been substantiated through both preclinical and clinical studies.

Pharmacological Effects

- Anxiolytic Properties : this compound has demonstrated significant anxiolytic effects in animal models. A study indicated that administration of this compound at a dose of 31.6 mg/kg resulted in behaviors consistent with serotonin syndrome, such as flat body posture and forepaw treading, suggesting its role in modulating serotonergic pathways .

- Motor Function Improvement : Research conducted on rats with chronic spinal cord injury showed that this compound administration improved motor performance. This effect is hypothesized to be mediated through serotonergic mechanisms that enhance motor coordination .

- Sexual Behavior Modulation : this compound has been observed to influence sexual behavior in male rats by reducing the number of intromissions required for ejaculation at lower doses (10 mg/kg), while higher doses (17.8 mg/kg) inhibited sexual behavior altogether .

Table 1: Summary of Behavioral Effects Induced by this compound

| Dose (mg/kg) | Effect Observed | Reference |

|---|---|---|

| 10 | Facilitates masculine sexual behavior | |

| 17.8 | Inhibits sexual behavior | |

| 31.6 | Induces serotonin syndrome behaviors | |

| Variable | Improves motor function |

Case Study: Motor Function in Chronic Spinal Cord Injury

In a controlled study involving rats with induced spinal cord injuries, this compound was administered to evaluate its impact on motor recovery. The results indicated a marked improvement in locomotor activity compared to control groups receiving saline solutions. This suggests that this compound may offer therapeutic benefits for individuals suffering from similar neurological impairments .

Research Insights

Research has elucidated several mechanisms through which this compound exerts its effects:

- Serotonin Receptor Modulation : this compound's action as a 5-HT1A agonist supports its role in anxiety reduction and mood stabilization .

- Interaction with Other Receptors : Studies suggest that this compound may also interact with alpha-adrenergic and benzodiazepine receptors, contributing to its diverse pharmacological profile .

- Behavioral Characterization : Behavioral assays have shown that this compound can induce specific postures and movements indicative of altered serotonergic activity, reinforcing its classification as a serotonergic agent .

属性

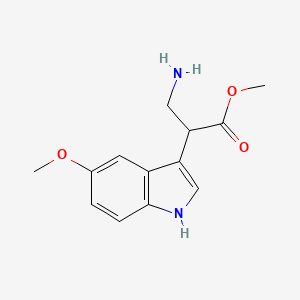

IUPAC Name |

methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-17-8-3-4-12-9(5-8)11(7-15-12)10(6-14)13(16)18-2/h3-5,7,10,15H,6,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEDJMLMWJSRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(CN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048400 | |

| Record name | Indorenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73758-06-2 | |

| Record name | Methyl α-(aminomethyl)-5-methoxy-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73758-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indorenate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073758062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indorenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDORENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9L041QA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。